molecular formula C11H11BrO2 B2642584 5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one CAS No. 1935367-68-2

5-Bromo-6-ethoxy-2,3-dihydro-1h-inden-1-one

Cat. No.: B2642584
CAS No.: 1935367-68-2
M. Wt: 255.111
InChI Key: YGBSZWCHNXGZKQ-UHFFFAOYSA-N
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Description

5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol This compound is characterized by the presence of a bromine atom, an ethoxy group, and a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 6-ethoxy-2,3-dihydro-1H-inden-1-one using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of substituted indenones with various functional groups.

    Oxidation Reactions: Formation of ketones or carboxylic acids.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds and modifying the structure of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a bromine atom and an ethoxy group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

5-bromo-6-ethoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-2-14-11-6-8-7(5-9(11)12)3-4-10(8)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBSZWCHNXGZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2CCC(=O)C2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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